3-Chloro-3'-methoxystilbene
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Overview
Description
3-Chloro-3’-methoxystilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by a 1,2-diphenylethylene structure.
Mechanism of Action
Target of Action
It is known that stilbene derivatives, to which 3c3’ms belongs, are often studied for their potential anticancer properties .
Mode of Action
The compound’s interaction with its targets likely involves intra-molecular interactions such as hyperconjugative, mesomeric, and steric effects . These interactions could potentially alter the function of the target molecules, leading to changes at the cellular level.
Action Environment
The action of 3C3’MS may be influenced by various environmental factors. For instance, the solvent in which 3C3’MS is dissolved can affect its absorption wavelength, as demonstrated in a study where the compound’s absorption was calculated in different solvents such as Acetonitrile, Methanol, and Ethanol . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by its surrounding environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3’-methoxystilbene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as titanium tetrachloride and zinc .
Industrial Production Methods: Industrial production methods for 3-Chloro-3’-methoxystilbene are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applicable.
Types of Reactions:
Oxidation: 3-Chloro-3’-methoxystilbene can undergo oxidation reactions, leading to the formation of stilbene oxides.
Reduction: Reduction reactions can convert it into corresponding dihydrostilbenes.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents such as halogens and nitrating agents.
Major Products:
Oxidation: Stilbene oxides.
Reduction: Dihydrostilbenes.
Substitution: Various substituted stilbenes depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anticancer properties due to its ability to interfere with cellular processes.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of materials with specific optical properties
Comparison with Similar Compounds
Resveratrol: A naturally occurring stilbene with potent antioxidant properties.
Combretastatin A-4: Known for its anticancer activity.
Pinosylvin: Another stilbene derivative with antimicrobial properties.
Uniqueness: 3-Chloro-3’-methoxystilbene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-chloro-3-[(E)-2-(3-methoxyphenyl)ethenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-17-15-7-3-5-13(11-15)9-8-12-4-2-6-14(16)10-12/h2-11H,1H3/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHFJXLLHMOLGG-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What computational methods were employed to investigate the properties of 3C3'MS for potential anticancer drug applications?
A1: Researchers utilized Density Functional Theory (DFT) and Hartree-Fock (HF) methods with the 6-311++G (d, p) basis set to study the ground state optimized structure and spectroscopic properties of 3C3'MS []. These computational methods allowed them to calculate vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. Time-Dependent Density Functional Theory (TD-DFT) was further employed to compute the maximum wavelength of absorption in different solvents (Acetonitrile, Methanol, and Ethanol) []. These computational studies provided valuable insights into the structural and electronic properties of 3C3'MS, relevant to its potential as an anticancer agent.
Q2: What insights did the computational studies reveal about the electronic properties and potential reactivity of 3C3'MS?
A2: Analysis of the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) provided insights into the reactivity and potential interaction sites of 3C3'MS with biological targets []. Additionally, the study calculated quantum chemical descriptors, including HOMO-LUMO energy gap, ionization potential, electron affinity, and chemical hardness, which offered insights into the molecule's stability and reactivity []. These findings could guide further research into understanding how 3C3'MS might interact with specific biological targets to exert its anticancer effects.
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